5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-3-5-1-2-12-6(5)4-13-7/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKXMUHSWBVSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243274 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-99-7 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256822-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901243274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of a suitable precursor, such as 3-picoline, followed by aromatic nuclear chlorination . Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The direct fluorination method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceutical applications, where it can modulate the function of target proteins and enzymes .
Comparison with Similar Compounds
5-Position Modifications
Biological Activity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, focusing on its role as an inhibitor of phosphodiesterase enzymes, potential applications in drug development, and relevant case studies.
Structural Characteristics
The compound features a pyrrolo[2,3-c]pyridine moiety with a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it more suitable for pharmaceutical applications. Its nitrogen-containing heterocyclic structure contributes to its chemical reactivity and biological interactions.
Inhibition of Phosphodiesterases
Research indicates that this compound exhibits significant inhibitory effects against various phosphodiesterase (PDE) enzymes. PDEs play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications for diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Table 1: Inhibitory Activity of this compound Against PDEs
Study on Anticancer Activity
A notable study investigated the anticancer properties of derivatives of pyrrolo[2,3-b]pyridine, which includes the trifluoromethyl compound as a precursor. The study reported that certain derivatives exhibited potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Case Study Summary:
- Compound Tested: 4h (derived from this compound)
- IC50 Values: FGFR1–4 IC50 values were reported as 7 nM, 9 nM, 25 nM, and 712 nM respectively.
- Effects Observed: Inhibition of cell proliferation and induction of apoptosis in breast cancer cells (4T1), along with reduced migration and invasion capabilities.
Mechanistic Insights
Docking studies have shown that this compound has strong binding affinities to phosphodiesterase enzymes. This suggests its potential as a lead compound in drug design aimed at modulating signaling pathways effectively .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine and its derivatives? A: The most common method involves Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with trifluoromethyl-substituted boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of K₂CO₃, followed by nitro group reduction using Raney Nickel/H₂ . Purification typically employs silica gel chromatography with dichloromethane/ethyl acetate gradients (90:10 ratio) .
Analytical Characterization
Q: Which analytical techniques are critical for confirming the structure of pyrrolo[2,3-c]pyridine derivatives? A: ¹H NMR and ¹³C NMR are essential for verifying substituent positions and aromatic proton environments. For example, distinct shifts at δ ~8.8–8.9 ppm (pyridine protons) and δ ~7.3–8.7 ppm (aryl/heteroaryl protons) are diagnostic . High-resolution mass spectrometry (HRMS) is used to confirm molecular weights (e.g., [M+H]+ calcd for C₁₉H₁₄N₄O: 315.12403) .
Basic Structure-Activity Relationships (SAR)
Q: How do substituents at the 3- and 5-positions influence biological activity? A: Substitutions at the 3-position (e.g., nitro, amino, or acylated amino groups) and 5-position (e.g., aryl, trifluoromethyl) modulate proton pump inhibition and kinase binding. For instance, 3-nitro groups enhance reversible proton pump inhibition, while 5-(trifluoromethyl) improves metabolic stability .
Advanced Catalytic Synthesis
Q: What emerging catalytic methods enable efficient pyrrolo[2,3-c]pyridine synthesis? A: Gold-catalyzed intramolecular hydroarylation of alkynyl-tethered pyrrole carboxamides offers a novel route. This method avoids traditional cross-coupling limitations and achieves regioselective cyclization under mild conditions, yielding fused pyridine skeletons in high purity .
Pharmacological Targets
Q: Which biological targets are associated with pyrrolo[2,3-c]pyridine derivatives? A: Key targets include:
- Proton pumps : Derivatives exhibit reversible H⁺/K⁺-ATPase inhibition (IC₅₀ < 1 µM) .
- Kinases : Substituted analogs inhibit VEGFR, PDGFR, and BCR-Abl (e.g., ponatinib analogs) .
- Enzymes : Fluorinated derivatives act as adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH) inhibitors .
Resolving Data Contradictions
Q: How can researchers address conflicting SAR data in pyrrolo[2,3-c]pyridine studies? A: Use orthogonal assays and meta-analysis. For example, discrepancies in cytotoxicity (e.g., A431 vs. other cell lines) may arise from EGFR/p53 status. Validate using isogenic cell models and molecular docking to clarify substituent effects on target binding .
Computational Modeling
Q: How can computational tools optimize pyrrolo[2,3-c]pyridine design? A: Quantitative structure-property relationship (QSPR) models predict solubility and bioavailability. Molecular dynamics simulations (e.g., AutoDock) assess binding to targets like EGFR or BCR-Abl, guiding substituent selection for improved affinity .
Advanced Multi-Target SAR
Q: How do substituents enable multi-target inhibition (e.g., kinases and proton pumps)? A: Bulky 5-aryl groups (e.g., 3,4-dimethoxyphenyl) enhance kinase inhibition by occupying hydrophobic pockets, while 3-acylamino groups improve proton pump binding via hydrogen bonding. Dual activity is achievable with balanced lipophilicity (logP 2–3) .
In Vivo/In Vitro Models
Q: What models are used to evaluate pyrrolo[2,3-c]pyridine efficacy? A:
- In vitro : Proton pump inhibition assays (hog gastric vesicles) , kinase inhibition (FRET-based) , and cytotoxicity (MTT assays on A431 cells) .
- In vivo : Xenograft models (e.g., EGFR-overexpressing tumors) assess antitumor activity .
Fluorination Effects
Q: How does trifluoromethyl substitution impact pharmacological properties? A: The CF₃ group enhances metabolic stability (reduced CYP450 oxidation) and bioavailability (↑ logD). In ADA inhibitors, fluorination increases electronegativity, improving enzyme active-site interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
